3-[(2-furylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione
Description
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step reactions, including cyclization, condensation, and substitution reactions. Specific examples similar to our compound of interest show the use of catalysts such as manganese(II) nitrate to facilitate cyclization and yield products through loss of water or hydrogen sulfide in the presence of manganese(II) acetate (Dani et al., 2013). The precise synthesis pathway for our compound would similarly involve strategic steps to form the pyrrolidinedione core and attach the necessary functional groups at the correct positions on the molecule.
Molecular Structure Analysis
The molecular structure of compounds like our molecule of interest can be elucidated using techniques like X-ray crystallography and NMR spectroscopy. Studies on related molecules have confirmed structures through these methods, highlighting the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the molecular conformation (Dani et al., 2013). The geometry of such molecules is often optimized using density functional theory (DFT), providing insights into their stability and electronic properties.
Chemical Reactions and Properties
The chemical reactions involving compounds with pyrrolidinedione units can vary widely, depending on the substituents and reaction conditions. For instance, reactions with organosilicon, organophosphorus, organozinc, and Grignard reagents can afford chiral 2-substituted and 2,5-disubstituted pyrrolidines (Katritzky et al., 1999). These reactions are indicative of the versatile reactivity of the pyrrolidinedione moiety, allowing for the introduction of various functional groups.
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystalline structure, are closely related to their molecular architecture. The presence of multiple rings and functional groups can lead to complex intermolecular interactions, affecting these properties. Studies often employ DFT and other computational methods to predict these properties and understand the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards electrophiles or nucleophiles, and photochemical behavior, are governed by the electronic structure of the molecule. The HOMO-LUMO gap, as determined by computational chemistry, can provide insights into the stability and reactivity of the compound. For example, the negative values of HOMO and LUMO energies indicate molecular stability and potential reactivity patterns (Dani et al., 2013).
properties
IUPAC Name |
3-(furan-2-ylmethylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-14-4-9-18-20(11-14)30-22(25-18)15-5-7-16(8-6-15)26-21(27)12-19(23(26)28)24-13-17-3-2-10-29-17/h2-11,19,24H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCIRBPFZQXZOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NCC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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